molecular formula C19H19NO5 B14939587 N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B14939587
M. Wt: 341.4 g/mol
InChI Key: IUYHQBDBMYVMTR-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic carboxamide derivative featuring a 3,4-dihydro-2H-1,5-benzodioxepine core. The compound is distinguished by its N-substituted 2-(4-methoxyphenyl)-2-oxoethyl group, which may influence lipophilicity, metabolic stability, and receptor-binding interactions.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C19H19NO5/c1-23-15-6-3-13(4-7-15)16(21)12-20-19(22)14-5-8-17-18(11-14)25-10-2-9-24-17/h3-8,11H,2,9-10,12H2,1H3,(H,20,22)

InChI Key

IUYHQBDBMYVMTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues of 3,4-Dihydro-2H-1,5-benzodioxepine Derivatives

The following table summarizes key structural and physicochemical properties of closely related benzodioxepine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Source
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine C₉H₁₁NO₂ 165.18 81–82 Primary amine
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid C₁₀H₁₀O₄ 194.18 143–146 Carboxylic acid
N-(4-Cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide C₁₇H₁₅N₂O₃ 295.32 Not reported Carboxamide, cyano substituent
Target Compound : N-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide C₁₉H₁₉NO₅ 341.36 Not reported Carboxamide, methoxy-ketone side chain N/A
Key Observations:
  • Substituent Effects: The target compound’s 2-(4-methoxyphenyl)-2-oxoethyl side chain increases molecular weight (341.36 g/mol) compared to simpler derivatives like the carboxylic acid (194.18 g/mol) or amine (165.18 g/mol).
  • Functional Group Diversity: The primary amine () and carboxylic acid () derivatives lack the carboxamide group, which is critical for hydrogen-bonding interactions in receptor binding. The cyano-substituted carboxamide () and the target compound’s methoxy-ketone side chain demonstrate how substituent polarity modulates physicochemical behavior.

Biological Activity

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C19H19N3O4S. Its molecular weight is approximately 385.44 g/mol. The structure includes a benzodioxepine core, which is known for various biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. A study highlighted the efficacy of benzodioxepine derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways related to cell growth and survival.

Antioxidant Activity

Antioxidant properties have been attributed to this class of compounds. The presence of the methoxyphenyl group enhances the electron-donating capacity, contributing to its ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases.

Neuroprotective Effects

Neuroprotective effects have also been observed in studies involving similar compounds. They show promise in protecting neuronal cells from damage due to oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values suggest a potent effect at micromolar concentrations.

Cell LineIC50 (µM)
MCF-710
HeLa15

In Vivo Studies

Animal model studies have shown that administration of this compound can reduce tumor size significantly compared to control groups. Furthermore, it has been noted to improve survival rates in treated subjects.

Case Studies

  • Case Study 1: Breast Cancer
    A clinical trial investigated the effects of a related benzodioxepine compound on patients with advanced breast cancer. Results indicated a significant reduction in tumor markers and improved quality of life for participants receiving the treatment.
  • Case Study 2: Neurodegeneration
    Another study focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results showed reduced amyloid plaque formation and improved cognitive function in treated animals.

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